(4-(Pyridin-4-yl)-1H-imidazol-2-yl)methanol
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Overview
Description
(4-(Pyridin-4-yl)-1H-imidazol-2-yl)methanol is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-4-yl)-1H-imidazol-2-yl)methanol typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-4-yl)-1H-imidazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the pyridine or imidazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, or aminated compounds .
Scientific Research Applications
(4-(Pyridin-4-yl)-1H-imidazol-2-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Pyridin-4-yl)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar imidazole-pyridine fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[4,5-c]pyridine: Another isomer with a different arrangement of the imidazole and pyridine rings.
4-Aminopyridine: A simpler pyridine derivative with significant biological activity.
Uniqueness
(4-(Pyridin-4-yl)-1H-imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(5-pyridin-4-yl-1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c13-6-9-11-5-8(12-9)7-1-3-10-4-2-7/h1-5,13H,6H2,(H,11,12) |
InChI Key |
NKHRNPRCALKIDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(N2)CO |
Origin of Product |
United States |
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